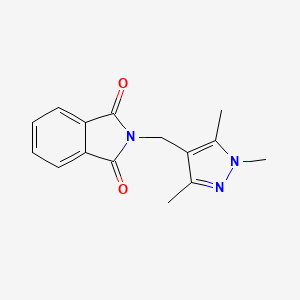

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione

描述

Core Molecular Architecture

The compound 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione represents a significant hybrid molecule featuring distinct heterocyclic systems connected via a methylene bridge. This molecule consists of a 1,3,5-trimethylpyrazole moiety linked to an isoindoline-1,3-dione (phthalimide) system. The core structure comprises 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms, giving a molecular formula of C15H15N3O2 and a calculated molecular weight of 269.30 g/mol.

The molecular architecture features several key structural components:

- A five-membered pyrazole ring with three methyl substituents at positions 1, 3, and 5

- A methylene (CH2) bridge connecting the pyrazole at the 4-position

- An isoindoline-1,3-dione system consisting of a benzene ring fused to a five-membered imide ring

Table 1: Fundamental Molecular Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C15H15N3O2 |

| Molecular Weight | 269.30 g/mol |

| Number of Rings | 3 (1 pyrazole, 2 in isoindoline) |

| Number of Atoms | 35 (15 C, 15 H, 3 N, 2 O) |

| Number of Rotatable Bonds | 2 |

| Topological Polar Surface Area | 58.12 Ų |

The molecular structure demonstrates a unique spatial arrangement where the two heterocyclic systems maintain a non-coplanar orientation due to the flexible methylene linker between them. This feature distinguishes it from the directly-connected analog 2-(1,3,5-trimethylpyrazol-4-yl)isoindole-1,3-dione, which lacks this methylene bridge and exhibits more restricted rotational freedom.

Pyrazole-Isoindoline Hybrid Scaffolding

The hybrid scaffolding of this compound represents a strategic combination of two pharmacologically relevant heterocyclic systems. This structural arrangement merges the electron-rich pyrazole component with the electron-deficient isoindoline-1,3-dione system.

The pyrazole moiety features three methyl substituents at positions 1, 3, and 5, creating a sterically hindered and electron-rich five-membered aromatic heterocycle. The nitrogen at position 1 (N1) bears a methyl group, rendering this nitrogen non-basic and non-nucleophilic. The other pyrazole nitrogen (N2) remains unsubstituted but is influenced by the adjacent methyl groups at positions 3 and 5. These methyl substituents enhance electron density within the pyrazole ring through inductive effects, potentially influencing the electronic character of the entire molecule.

The isoindoline-1,3-dione component (also known as phthalimide) consists of a benzene ring fused to a cyclic imide. This structure features two carbonyl groups that flank the nitrogen atom, resulting in a planar, rigid system with electrophilic character. The carbonyl groups create an electron-deficient center, while the nitrogen's lone pair is delocalized into the adjacent carbonyl groups.

The methylene bridge connecting these two heterocyclic systems serves as more than a simple linker; it functions as a flexible junction that:

- Allows rotational freedom between the two ring systems

- Reduces electronic coupling between the aromatic systems

- Creates a three-dimensional spatial arrangement that influences molecular recognition

Table 2: Component Analysis of Hybrid Scaffold

| Component | Key Features | Electronic Character |

|---|---|---|

| 1,3,5-Trimethylpyrazole | Five-membered aromatic heterocycle with three methyl substituents | Electron-rich, π-excessive system |

| Methylene Bridge | Single sp³ hybridized carbon with two hydrogen atoms | Insulating, flexible connector |

| Isoindoline-1,3-dione | Bicyclic system with two carbonyl groups flanking a nitrogen | Electron-deficient, π-electron acceptor |

This hybrid scaffold creates a molecule with distinct electronic regions and conformational flexibility, potentially enabling selective interactions with biological targets. The methylene connector distinguishes this compound from directly-linked analogs, providing rotational degrees of freedom that are absent in compounds like 2-(1,3,5-trimethylpyrazol-4-yl)isoindoline-1,3-dione.

Conformational Analysis and Torsion Dynamics

The presence of a methylene bridge between the pyrazole and isoindoline-1,3-dione moieties introduces significant conformational flexibility to this compound. This flexibility manifests primarily through rotational freedom around two key bonds: the bond connecting the pyrazole to the methylene group, and the bond connecting the methylene group to the nitrogen of the isoindoline-1,3-dione.

Theoretical modeling and analysis of similar structures suggest that the molecule adopts preferred conformations that minimize steric interactions between the bulky 1,3,5-trimethylpyrazole and the isoindoline-1,3-dione system. Based on crystallographic data from related compounds, the dihedral angle between the mean planes of the pyrazole and isoindoline rings likely ranges between 75° and 120°.

Analysis of torsional preferences reveals several key conformational features:

The methylene group likely adopts a staggered conformation relative to both heterocyclic systems to minimize torsional strain.

The three methyl substituents on the pyrazole ring create steric constraints that limit certain conformational states.

The planar isoindoline-1,3-dione system remains relatively rigid due to its fused ring structure and sp² hybridization throughout.

Based on studies of analogous structures, a predicted conformational energy map would show multiple local energy minima, with barriers to rotation estimated at 3-5 kcal/mol around the methylene bridges. This energetic landscape allows the molecule to sample multiple conformational states at room temperature, potentially enhancing its ability to adapt to binding environments.

Table 3: Predicted Torsional Parameters

| Torsion Angle | Predicted Range (°) | Energy Barrier (kcal/mol) |

|---|---|---|

| Pyrazole-CH₂ | ±30° to ±90° | 3.2-4.5 |

| CH₂-Isoindoline | ±60° to ±120° | 2.8-3.9 |

| Pyrazole Ring Planarity Deviation | <5° | >12 (ring puckering) |

| Isoindoline System Planarity Deviation | <3° | >15 (ring puckering) |

Temperature-dependent conformational dynamics are expected to show increased population of higher-energy conformers as temperature increases. At physiological temperatures (37°C), the molecule likely samples multiple conformational states, while at lower temperatures, it preferentially adopts the global energy minimum conformation.

The methylene bridge thus serves as a crucial structural element that enables conformational adaptability while maintaining the distinct electronic characteristics of both heterocyclic systems.

Spectroscopic and Analytical Validation (NMR, HRMS, XRD)

The structural characterization of this compound can be validated through comprehensive spectroscopic and analytical techniques. Based on analysis of related structures, the following spectroscopic profile emerges:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would display characteristic signals for the three methyl groups on the pyrazole ring, the methylene bridge, and the aromatic protons of the isoindoline moiety. Based on comparative data from similar compounds:

Table 4: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Proton Group | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ (pyrazole) | 3.65-3.85 | singlet | 3H |

| C(3)-CH₃ (pyrazole) | 2.10-2.30 | singlet | 3H |

| C(5)-CH₃ (pyrazole) | 2.20-2.40 | singlet | 3H |

| CH₂ (bridge) | 4.70-4.90 | singlet | 2H |

| Aromatic (isoindoline) | 7.70-7.90 | multiplet | 4H |

The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbons, aromatic carbons, pyrazole ring carbons, and methyl groups:

Table 5: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (isoindoline) | 167.0-168.5 |

| Aromatic (isoindoline) | 123.5-134.5 |

| Pyrazole C-3, C-5 | 140.0-148.0 |

| Pyrazole C-4 | 115.0-118.0 |

| N-CH₃ | 36.0-38.0 |

| C-CH₃ (positions 3,5) | 10.0-14.0 |

| CH₂ (bridge) | 34.0-38.0 |

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would confirm the molecular formula with the following expected parameters:

Table 6: Predicted HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₂ |

| Calculated [M+H]⁺ | 270.1237 |

| Calculated [M+Na]⁺ | 292.1056 |

| Isotopic Pattern | M+1 peak ~16% of molecular ion |

Based on analogous compounds, the fragmentation pattern would likely show characteristic losses of methyl groups and cleavage at the methylene bridge.

X-Ray Diffraction (XRD)

Single-crystal X-ray diffraction would provide definitive structural validation. Predicted crystallographic parameters based on similar pyrazole-containing compounds include:

Table 7: Predicted Crystallographic Parameters

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Z Value | 4 or 8 |

| Dihedral Angle (pyrazole-isoindoline) | 75-110° |

| Hydrogen Bonding | Limited intermolecular interactions |

| Packing Motif | Layered arrangement with π-stacking |

The crystal structure would likely reveal that the pyrazole and isoindoline rings adopt a non-coplanar arrangement, with the methylene bridge providing conformational flexibility. Intermolecular hydrogen bonding would be minimal due to the limited number of hydrogen bond donors, though C-H···O interactions involving the carbonyl oxygens might be observed.

Infrared spectroscopy would show characteristic absorption bands for the carbonyl groups (~1700-1720 cm⁻¹), C=N bonds in the pyrazole ring (~1570-1590 cm⁻¹), and C-H stretching of methyl groups (~2850-2950 cm⁻¹).

属性

IUPAC Name |

2-[(1,3,5-trimethylpyrazol-4-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-9-13(10(2)17(3)16-9)8-18-14(19)11-6-4-5-7-12(11)15(18)20/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUUBLFAAITBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Related pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities.

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.

生化分析

Biochemical Properties

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have demonstrated that high doses of the compound can cause hepatotoxicity and nephrotoxicity in animal models. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can influence metabolic flux and alter the levels of metabolites within the cell. Understanding these pathways is vital for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and kidneys, which are primary sites for its metabolism and excretion.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

生物活性

The compound 2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a derivative of isoindoline and pyrazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and data.

Chemical Structure

The molecular formula of this compound is . Its structure features a pyrazole moiety linked to an isoindoline dione, which is crucial for its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives. For instance, compounds related to 1H-pyrazole have shown significant activity against Gram-positive bacteria. In particular, derivatives with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 64 to 128 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 2 | 128 | E. faecalis |

| 3 | 64 - 128 | S. aureus |

| 5 | 64 - 128 | S. epidermidis |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study reported that certain pyrazole-linked compounds demonstrated IC50 values comparable to the standard anti-inflammatory drug diclofenac sodium. For example, specific derivatives exhibited IC50 values of approximately 60 μg/mL .

| Compound | IC50 (μg/mL) | Standard Comparison |

|---|---|---|

| Compound A | 60.56 | Diclofenac: 54.65 |

| Compound B | 57.24 | |

| Compound C | 69.15 |

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored extensively. Certain compounds have shown promising results against HIV and other viral infections with IC50 values in the low micromolar range. For instance, a class of N-(pyrazolyl)methyl anilines exhibited IC50 values as low as against HIV reverse transcriptase .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:

- Antimicrobial Evaluation : A study evaluated a series of pyrazole derivatives for their antimicrobial effects against various pathogens including MDR strains. The results indicated that modifications at the N-aryl ring significantly influenced antimicrobial potency .

- Anti-inflammatory Screening : Another research project focused on synthesizing and testing a series of pyrazole derivatives for anti-inflammatory activity using in vivo models, yielding several candidates with notable efficacy .

- Antiviral Studies : Research on N-(pyrazolyl)methyl anilines demonstrated their effectiveness against HIV with significant inhibition rates observed in vitro .

科学研究应用

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a complex organic molecule with a pyrazole ring and an isoindoline-1,3-dione moiety. The pyrazole ring contains two nitrogen atoms and three methyl groups. The isoindoline-1,3-dione structure consists of a bicyclic system that fuses a benzene ring with a 2-pyrrolidinone.

Scientific Research Applications

Though current research on this compound is absent, it could be a target molecule for future scientific investigations.

- Biochemical Interactions This compound interacts with cytochrome P450 enzymes, which are essential for the metabolism of numerous substances. It can also affect enzyme activity and cellular signaling pathways and inhibit specific kinases involved in critical signaling cascades.

- Cellular Processes It modulates cell signaling pathways and gene expression, notably affecting the MAPK/ERK signaling pathway critical for cell proliferation and differentiation. This suggests potential therapeutic applications in cancer and other diseases where these pathways are dysregulated.

Related Compounds

Several compounds share structural or functional similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-Methylpyrazol-4-yl)methylisoindoline | Contains a pyrazole ring and isoindoline structure | Fewer methyl groups on pyrazole |

| 2-(Phenylmethyl)isoindoline | Isoindoline structure with phenyl substituent | Lacks pyrazole ring |

| 2-(5-Methylpyrazolyl)methylisoindoline | Similar isoindoline framework with different pyrazole | Different methylation pattern on pyrazole |

相似化合物的比较

The compound belongs to a broader class of isoindoline-1,3-dione derivatives, which are structurally modified to tune physicochemical and biological properties. Below is a comparative analysis with key analogs from the literature:

Key Observations :

- The target compound’s trimethylpyrazole group is structurally distinct from the aryl or biotinylated substituents in analogs. This smaller heterocycle may reduce steric hindrance compared to bulkier groups (e.g., indole in Compound 3) but increase lipophilicity relative to polar substituents (e.g., hydroxy-methoxyphenyl in Compound 6) .

- Unlike IDT785, which is functionalized for serotonin transporter (SERT) targeting, the target compound lacks affinity tags, suggesting a broader but less specific application scope .

Physicochemical Properties

Key Observations :

- High melting points (>300°C) in compounds suggest strong intermolecular interactions (e.g., hydrogen bonding), which the target compound may lack due to its methyl-rich structure .

Hypotheses for Target Compound :

- The trimethylpyrazole group could improve blood-brain barrier penetration due to increased lipophilicity, making it a candidate for central nervous system targets.

- However, its discontinued status may reflect inferior efficacy or stability compared to analogs with proven bioactivity .

准备方法

General Synthetic Strategy

The preparation of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione typically involves:

- Synthesis of the isoindoline-1,3-dione scaffold (phthalimide core)

- Introduction of the pyrazolylmethyl substituent at the 2-position of the isoindoline ring

This approach often requires the use of protected intermediates, selective functional group transformations, and controlled reaction conditions to ensure regioselectivity and yield.

Preparation of Isoindoline-1,3-dione Core

According to patent US9133161B2, isoindoline-1,3-dione derivatives can be prepared by reacting substituted phthalic acid derivatives or their esters with appropriate amines or amine salts under acidic or basic conditions. For example, 3-aminopiperidine-2,6-dione hydrochloride reacts with 3-amino-4-hydroxyphthalic acid in the presence of organic bases such as triethylamine and solvents like acetic acid at elevated temperatures (~120°C) to form isoindoline-1,3-dione derivatives.

Key points from the patent process include:

- Use of carboxyl protecting groups (methyl, ethyl, phenyl, benzyl) on phthalic acid derivatives to facilitate selective hydrolysis and reaction

- Hydrolysis of dimethyl 3-amino-4-hydroxyphthalate to 3-amino-4-hydroxyphthalic acid using inorganic bases (NaOH, KOH, etc.)

- Reaction conditions typically involve organic bases and elevated temperatures to promote cyclization and formation of the isoindoline-1,3-dione ring

Detailed Reaction Conditions and Findings

- Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction times (minutes vs. hours) and can improve yields for pyrazole-functionalized isoindoline derivatives.

- Solvent Effects : Polar aprotic solvents like tetrahydrofuran (THF) provide better yields compared to protic solvents or water.

- Catalyst Effects : Lewis acids and bases can catalyze the cyclocondensation or substitution reactions, but their efficiency varies; for example, InCl3 in THF gave around 60% yield.

- Temperature : Elevated temperatures (120–150°C) favor cyclization and product formation, but too high temperatures can lead to decomposition.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Hydrolysis of protected phthalate esters | NaOH or KOH, aqueous medium, room temp to reflux | Formation of 3-amino-4-hydroxyphthalic acid |

| Cyclization to isoindoline-1,3-dione core | 3-aminopiperidine-2,6-dione hydrochloride, triethylamine, acetic acid, 120°C | Formation of isoindoline-1,3-dione derivatives |

| Pyrazolylmethyl substitution | 1,3,5-trimethyl-1H-pyrazol-4-yl derivative, microwave irradiation, THF or solvent-free, 100–150°C | Formation of this compound |

| Catalysts (optional) | Lewis acids (AlCl3, BCl3, InCl3), bases (Et3N, KOH) | Improved yield and selectivity in some cases |

Research Findings and Recommendations

- The use of microwave-assisted organic synthesis (MAOS) is recommended to enhance reaction efficiency and reduce time.

- Careful choice of solvent and catalyst is critical; THF with Lewis acid catalysts or organic bases is often optimal.

- Protecting groups on phthalic acid derivatives facilitate selective transformations and improve overall yield.

- Reaction temperature and time must be optimized to balance conversion and avoid decomposition.

- Isolation and characterization of intermediates can help elucidate the reaction mechanism and improve process control.

常见问题

Basic: What are the key considerations for optimizing the synthesis of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. For example, in analogous isoindoline-1,3-dione derivatives (e.g., compound 3 in ), reaction time (48 hours at room temperature), solvent choice (ethanol), and catalyst (aqueous NaOH) were critical. To optimize yield:

- Test alternative solvents (e.g., DMF for higher solubility of intermediates).

- Explore catalysts (e.g., piperidine for aldol condensations).

- Monitor reaction progress via TLC or HPLC.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Basic: How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using coupling constants and integration. For instance, in structurally similar compounds (), aromatic protons (isoindoline-dione) appear as multiplets at δ 7.6–8.2 ppm, while pyrazole methyl groups resonate as singlets near δ 2.1–2.5 ppm.

- IR : Confirm carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹).

- Cross-validation : Compare experimental spectra with computational predictions (e.g., DFT for NMR chemical shifts) .

Advanced: What experimental designs are suitable for establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Variable Substituents : Synthesize derivatives with modifications to the pyrazole (e.g., substituent position) or isoindoline-dione moieties ().

- Biological Assays : Use enzyme inhibition assays (e.g., acetylcholinesterase, as in ) with IC50 calculations.

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Accelerated Stability Studies :

- Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC (retention time shifts) and UV-Vis spectroscopy (absorbance changes).

- Structural Analysis : Post-stability testing, use X-ray crystallography (as in ) to detect conformational changes or degradation products .

Advanced: What methodologies assess the environmental fate of this compound in aquatic systems?

Methodological Answer:

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; analyze breakdown products via LC-MS.

- Bioaccumulation Potential : Use logP calculations (e.g., ChemAxon) and OECD 305 guidelines for aquatic organisms.

- Microcosm Experiments : Simulate natural ecosystems to study biotic/abiotic transformations (see ’s long-term environmental project design) .

Advanced: How can researchers address contradictory data in biological activity assays (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) to differentiate between therapeutic and toxic ranges.

- Mechanistic Studies : Use flow cytometry (apoptosis assays) and ROS detection probes (e.g., DCFH-DA) to clarify dual effects.

- Validation : Replicate assays across independent labs with standardized protocols (e.g., ’s antioxidant capacity methodology) .

Advanced: What strategies resolve discrepancies in crystallographic data vs. computational molecular modeling?

Methodological Answer:

- Refinement of Models : Compare experimental X-ray data (e.g., bond lengths/angles from ) with DFT-optimized geometries. Adjust torsional angles in silico to match crystallographic observations.

- Dynamic Considerations : Perform molecular dynamics simulations (AMBER/CHARMM) to account for conformational flexibility not captured in static crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。